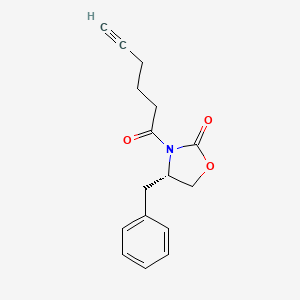
5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol
Übersicht
Beschreibung
5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol (5-POT) is an important organic compound that has been studied extensively in the last few decades. It is a versatile compound with a wide range of applications in the fields of medicine, biochemistry, and chemistry. The compound has been used in the synthesis of a variety of drugs and other compounds, and has been studied for its potential therapeutic and biological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study by Zhang et al. (2015) highlighted the synthesis of novel compounds based on the 1,3,4-oxadiazole moiety, demonstrating enhanced cytotoxic activity against human cancer cell lines. The introduction of a 1,3,4-oxadiazole-2-thiol moiety significantly improved cytotoxic effects, with some compounds showing comparable activity to the reference drug doxorubicin against certain cancer cells. This underscores the potential of 1,3,4-oxadiazole derivatives in cancer treatment research (Zhang, Rongrong, Guo, & Zhu, 2015).
Corrosion Inhibition
Research by Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid, demonstrating these compounds' efficacy in protecting against corrosion. This study indicates the value of such derivatives in developing corrosion inhibitors, potentially beneficial for industrial applications (Ammal, Prajila, & Joseph, 2018).
Fungicidal and Antimicrobial Activities
Compounds containing the 1,3,4-oxadiazole ring have been evaluated for their fungicidal and antimicrobial activities. Chen, Li, and Han (2000) synthesized derivatives showing promising fungicidal activity against rice sheath blight, a significant agricultural concern. Similarly, El-sayed et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine derivatives with moderate to outstanding antimicrobial activity against various bacteria and fungi strains, suggesting these compounds' potential as lead compounds for antimicrobial drug development (Chen, Li, & Han, 2000); (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Optical and Electronic Properties
The synthesis and characterization of novel derivatives incorporating the 1,3,4-oxadiazole unit have also been reported for their optical and electronic properties. For example, Ge et al. (2014) synthesized derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine and ethyl 3-aryl-1H-pyrazole-5-carboxylate, studying their fluorescence spectral characteristics. These findings indicate potential applications in materials science, especially in developing new optical materials (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Eigenschaften
IUPAC Name |
5-(1H-pyrazol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c11-5-9-8-4(10-5)3-1-2-6-7-3/h1-2H,(H,6,7)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQNWQGRQCWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)

![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3089195.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089200.png)
![7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089202.png)

![5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3089210.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3089211.png)
![6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3089215.png)
![(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3089219.png)


